

The Chemical Properties and Stability of ALK-IN-1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, stability, and biological activity of **ALK-IN-1**, a potent and highly selective Anaplastic Lymphoma Kinase (ALK) inhibitor. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound.

Chemical Properties

ALK-IN-1, a brigatinib analog, is a small molecule inhibitor of the ALK receptor tyrosine kinase. [1][2] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Formal Name	5-chloro-N2-[4-[4- (dimethylamino)-1- piperidinyl]-2-methoxyphenyl]- N4-[2- (dimethylphosphinyl)phenyl]-2, 4-pyrimidinediamine	[3]
CAS Number	1197958-12-5	[2][3]
Molecular Formula	C26H34CIN6O2P	[2][3]
Molecular Weight	529.01 g/mol	[1][2]
Appearance	White to off-white solid	[1]
Purity	≥98%	[3]
Solubility	DMSO: ≥50 mg/mL (≥94.52 mM)	[1]
DMF: 30 mg/mL	[3]	
Ethanol: ≥25 mg/mL	[3]	_
PBS (pH 7.2): 0.3 mg/mL	[3]	_
In Vitro Potency (IC50)	ALK: 0.07 nM	[3]
IGF-1R: 3.2 nM	[3]	
InsR: 100 nM	[3]	_
Karpas-299 (ALK+ lymphoma cells): 41.5 nM	[3]	_
U937 (ALK- cells): 1,718 nM	[3]	

Stability and Storage

Proper handling and storage of ALK-IN-1 are crucial to maintain its integrity and activity.



Condition	Duration	Reference
Powder (-20°C)	3 years	[1]
Powder (4°C)	2 years	[1]
In Solvent (-80°C)	2 years	[1]
In Solvent (-20°C)	1 year	[1]

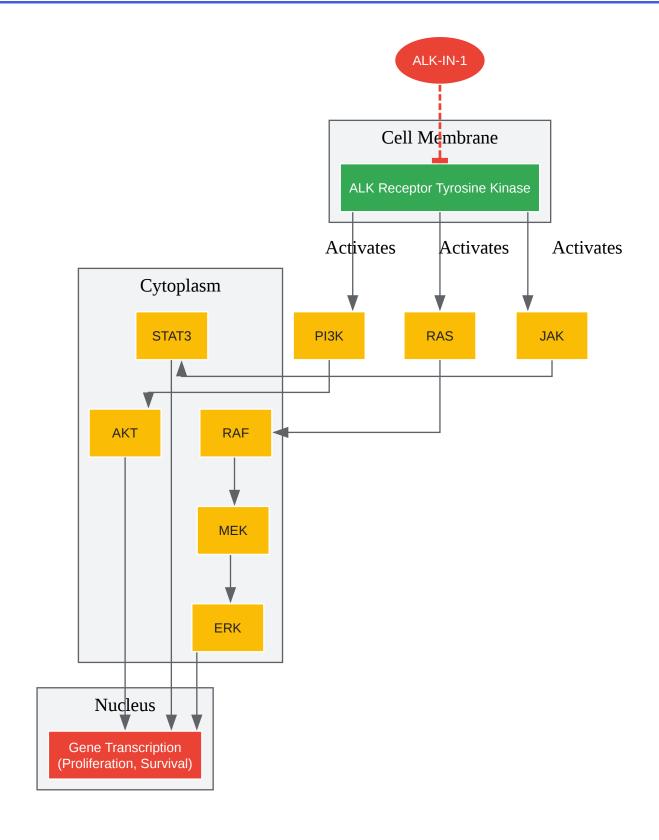
It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1] While specific data on the degradation pathways of **ALK-IN-1** is not readily available, its analog, brigatinib, has been noted for its metabolic stability.

Mechanism of Action and Signaling Pathways

ALK-IN-1 exerts its biological effects by inhibiting the kinase activity of ALK. In various cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive activation of the ALK kinase domain.[4][5] This aberrant signaling drives cell proliferation, survival, and metastasis through the activation of several downstream pathways, including the JAK/STAT, PI3K/AKT, and RAS/ERK pathways.[4][6] Brigatinib, the analog of **ALK-IN-1**, has been shown to inhibit ALK autophosphorylation and the activation of downstream signaling proteins such as STAT3, AKT, and ERK1/2.[7]

Below is a diagram illustrating the ALK signaling pathway and the point of inhibition by **ALK-IN-1**.





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Caption: ALK signaling pathway and inhibition by ALK-IN-1.



Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of ALK inhibitors like **ALK-IN-1**.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

- ALK-positive cancer cell line (e.g., Karpas-299)
- · Appropriate cell culture medium
- ALK-IN-1
- DMSO (for stock solution)
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 μL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
- Compound Preparation: Prepare a 10 mM stock solution of ALK-IN-1 in DMSO. Create a serial dilution of ALK-IN-1 in culture medium to achieve final concentrations ranging from 0.1 nM to 10 μM.
- Cell Treatment: Add 100 μ L of the diluted **ALK-IN-1** or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.

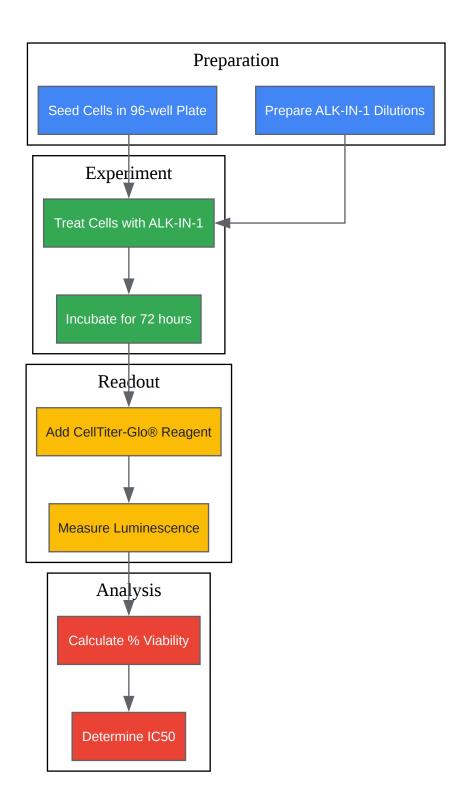
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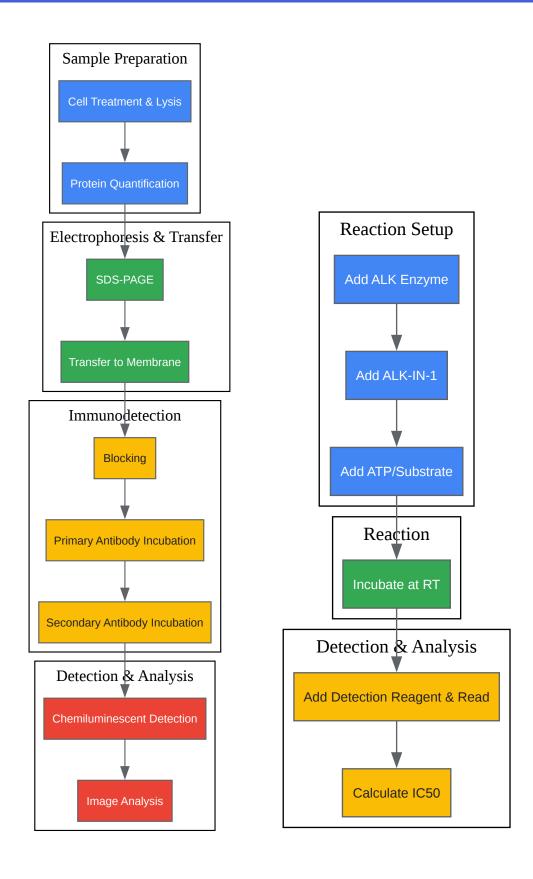


- Incubation: Incubate the plate for 72 hours at 37°C.
- Assay:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a luminometer.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.









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